molecular formula C13H17NO B1610163 1-[(S)-1-Phenylethyl]piperidine-4-one CAS No. 36482-37-8

1-[(S)-1-Phenylethyl]piperidine-4-one

Cat. No.: B1610163
CAS No.: 36482-37-8
M. Wt: 203.28 g/mol
InChI Key: CDVAHHCNEWIUMV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(S)-1-Phenylethyl]piperidine-4-one is a chiral compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The presence of the chiral center at the 1-position of the phenylethyl group imparts stereochemical properties to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(S)-1-Phenylethyl]piperidine-4-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of pyridine derivatives. For instance, the hydrogenation of pyridine using a molybdenum disulfide catalyst can yield piperidine derivatives . Another method involves the enantioselective catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .

Industrial Production Methods: Industrial production of piperidine derivatives often involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(S)-1-Phenylethyl]piperidine-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-4-one derivatives, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

Uniqueness: 1-[(S)-1-Phenylethyl]piperidine-4-one is unique due to its chiral center and the presence of the phenylethyl group, which imparts distinct stereochemical and biological properties. This makes it a valuable compound for studying stereochemistry and developing chiral drugs .

Properties

IUPAC Name

1-[(1S)-1-phenylethyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAHHCNEWIUMV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463702
Record name CTK4H6538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36482-37-8
Record name CTK4H6538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(S)-1-Phenylethyl]piperidine-4-one
Reactant of Route 2
Reactant of Route 2
1-[(S)-1-Phenylethyl]piperidine-4-one
Reactant of Route 3
Reactant of Route 3
1-[(S)-1-Phenylethyl]piperidine-4-one
Reactant of Route 4
Reactant of Route 4
1-[(S)-1-Phenylethyl]piperidine-4-one
Reactant of Route 5
Reactant of Route 5
1-[(S)-1-Phenylethyl]piperidine-4-one
Reactant of Route 6
Reactant of Route 6
1-[(S)-1-Phenylethyl]piperidine-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.